molecular formula C13H9ClF2N2O B5795045 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea

1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea

Cat. No.: B5795045
M. Wt: 282.67 g/mol
InChI Key: DNSOVSKQYIHAHW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea is a disubstituted urea derivative featuring a 4-chlorophenyl group and a 3,4-difluorophenyl moiety. Urea derivatives are widely studied for antimicrobial, pesticidal, and pharmaceutical applications due to their hydrogen-bonding capacity and tunable electronic effects from substituents .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSOVSKQYIHAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 4-chloroaniline with 3,4-difluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized aromatic rings.

    Reduction: Amine derivatives with reduced aromatic rings.

    Substitution: Substituted urea compounds with modified aromatic rings.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
Recent studies have demonstrated that derivatives of 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted that a related compound showed an IC50 value of 2.39 ± 0.10 μM against A549 lung cancer cells and 3.90 ± 0.33 μM against HCT-116 colorectal cancer cells, which is comparable to the standard drug sorafenib . This suggests that the compound may act as a BRAF inhibitor, targeting specific pathways involved in cancer cell proliferation.

Case Studies:

  • Synthesis and Evaluation: A series of diaryl urea derivatives were synthesized and evaluated for their anticancer properties. The structure-activity relationship (SAR) studies indicated that modifications to the urea moiety significantly impacted biological activity .
  • In Vitro Studies: The antiproliferative effects were assessed using the MTT assay across multiple cell lines, including A549 and HCT-116, confirming the compound's efficacy as a potential anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
7uA5492.39 ± 0.10
7uHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

Antimicrobial Applications

Broad-Spectrum Efficacy:
The compound has also been explored for its antimicrobial properties. It is part of a class of diaryl ureas that have shown effectiveness against a range of microbial pathogens, making it suitable for use in personal care products .

Case Studies:

  • Non-Cytotoxicity: In a study focusing on diaryl ureas as analogues of triclocarban, compounds similar to this compound demonstrated non-cytotoxic properties while maintaining broad-spectrum antimicrobial activity .
  • Historical Use: The compound has been utilized in personal care formulations for over six decades, underscoring its established role in antimicrobial applications .

Table 2: Antimicrobial Activity of Diaryl Ureas

CompoundMicrobial TargetEfficacyReference
N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)ureaVarious pathogensBroad-spectrum
Triclocarban analogueSkin pathogensEffective

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, resulting in inhibition or activation of target proteins. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties Reference IDs
1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea C₁₃H₉ClF₂N₂O 294.68 4-Cl, 3,4-F₂ Not explicitly reported; inferred N/A
Triclocarban (1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea) C₁₃H₉Cl₃N₂O 315.58 4-Cl, 3,4-Cl₂ Melting point: 255–257°C; antimicrobial, endocrine-disrupting
Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea) C₁₄H₉ClF₂N₂O₃ 310.68 4-Cl, 2,6-F₂ (benzoyl) Insect growth regulator; low water solubility
1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea C₁₈H₂₁F₂N₂O 325.37 Adamantylmethyl, 3,4-F₂ Melting point: 142–143°C; 70% synthesis yield
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea C₁₃H₉Cl₃N₂O 315.58 4-Cl, 2,4-Cl₂ LogP: 5.38; studied for herbicidal activity

Key Observations :

  • Halogen Effects: Replacing chlorine with fluorine reduces molecular weight and lipophilicity (e.g., Triclocarban vs. the target compound).
  • Substituent Position : The 3,4-difluorophenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., adamantane in ), favoring interactions with biological targets .

Environmental and Regulatory Considerations

  • Triclocarban : Banned in some regions due to bioaccumulation and toxicity .
  • Fluorinated Analogs : Fluorine’s stability could lead to environmental persistence, though its smaller size may reduce bioaccumulation compared to chlorine .

Biological Activity

1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea is a member of the diaryl urea class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly its anticancer properties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)2.39 ± 0.10
HCT-116 (Colon)3.90 ± 0.33
SorafenibA549 (Lung)2.12 ± 0.18
HCT-116 (Colon)2.25 ± 0.71

The compound showed comparable efficacy to the established anticancer drug sorafenib, suggesting its potential as a lead compound for further development in cancer therapeutics .

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. Molecular docking studies indicate that the urea moiety forms hydrogen bonds with amino acid residues in target proteins such as BRAF, a well-known oncogene involved in cell signaling pathways that regulate cell growth and division .

Case Studies

A notable case study involved the evaluation of various urea derivatives against multiple cancer cell lines. Among these, this compound exhibited the most potent inhibitory activity against A549 and HCT-116 cells. The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl rings significantly influenced biological activity.

Table 2: Structure-Activity Relationship Analysis

Substituent PositionSubstituent TypeObserved Activity
ParaChlorineHigh
MetaFluorineModerate
OrthoMethylLow

This analysis underscores the importance of specific substituents in enhancing or diminishing biological activity .

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been investigated for antibacterial and antifungal activities. For instance, certain derivatives have shown promising results against bacterial strains such as Acinetobacter baumannii and Staphylococcus aureus, indicating a broader therapeutic potential beyond oncology .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4-chlorophenyl)-3-(3,4-difluorophenyl)urea?

The compound is typically synthesized via the reaction of an aromatic isocyanate with a substituted aniline. For example:

  • Step 1 : React 4-chlorophenyl isocyanate with 3,4-difluoroaniline in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux conditions .
  • Step 2 : Use a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity product .

Q. How is this compound characterized analytically?

Key analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorophenyl and difluorophenyl groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 295.7) and fragmentation patterns validate the molecular formula .
  • FTIR : Urea carbonyl stretch (C=O) at ~1640–1680 cm⁻¹ .

Q. What are the solubility and stability properties under laboratory conditions?

  • Solubility : Moderately soluble in DMSO and acetonitrile; poorly soluble in water (<0.1 mg/mL at 25°C). Stability is maintained in dry, inert atmospheres but may degrade under prolonged UV exposure .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) on the aryl rings enhance reactivity. Steric hindrance from ortho-substituents may reduce yields (e.g., 10% vs. 92% in analogous ureas) .
  • Catalysis : Use of DABCO or triethylamine improves nucleophilic attack efficiency .
  • Reaction Monitoring : TLC or HPLC to track intermediate formation and minimize side products (e.g., bis-urea derivatives) .

Q. What are the structure-activity relationships (SAR) for biological activity?

  • Substituent Positioning : The 3,4-difluorophenyl group enhances metabolic stability compared to chlorinated analogs, as fluorine reduces oxidative degradation .
  • Urea Linkage : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites). Modifications to the urea moiety (e.g., thiourea analogs) diminish activity .

Q. How do computational methods aid in understanding its interactions?

  • Docking Studies : Molecular docking with proteins (e.g., kinases or GPCRs) predicts binding modes. For example, the urea carbonyl interacts with conserved lysine residues .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or photostability .

Q. What are the known degradation pathways in environmental or biological systems?

  • Hydrolysis : The urea bond hydrolyzes slowly in acidic/alkaline conditions to form 4-chloroaniline and 3,4-difluoroaniline derivatives .
  • Microbial Degradation : Soil microbes (e.g., Neurospora intermedia) cleave the urea moiety, identified via LC-MS tracking of metabolites like 3,4-difluorophenylurea .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free media) can alter IC₅₀ values. Standardize protocols across studies .
  • Impurity Effects : Trace impurities (e.g., unreacted isocyanates) may skew results. Validate purity via HPLC (>98%) before biological testing .

Q. Why do solubility values vary across studies?

  • Solvent Polarity : Use of co-solvents (e.g., DMSO) vs. aqueous buffers impacts reported solubility. Refer to standardized methods (e.g., shake-flask technique) .

Methodological Tables

Q. Table 1. Synthetic Yields of Analogous Ureas

SubstituentsYield (%)ConditionsReference
3,4-Difluorophenyl + Adamantyl70Acetonitrile, DABCO
2-Chloro-4-fluorophenylN/AEthanol, reflux

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalInterpretation
¹H NMRδ 7.2 (d, 2H, Ar-Cl)4-Chlorophenyl protons
¹⁹F NMRδ -138.5 (m, 2F)3,4-Difluorophenyl
FTIR1675 cm⁻¹ (C=O)Urea carbonyl

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